N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[3,2-a]pyrimidinone core and a furan-2-ylmethyl substituent. The thiazolo pyrimidinone system is known for its conformational rigidity and hydrogen-bonding capacity, while the furan group contributes π-electron density and metabolic stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-6-16-14-17(13(9)19)10(8-21-14)5-12(18)15-7-11-3-2-4-20-11/h2-4,6,10H,5,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBSOMPXPJFUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.38 g/mol. The compound features a furan ring and a thiazolo-pyrimidine moiety, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O5 |
| Molecular Weight | 382.38 g/mol |
| LogP | 2.810 |
| Water Solubility (LogSw) | -3.30 |
| Polar Surface Area | 88.158 Ų |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiazolo-pyrimidine structure exhibit significant antibacterial properties. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Mycobacterium smegmatis .
Case Study:
A derivative similar to our compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against M. smegmatis, indicating potent antitubercular activity . This suggests that this compound may also possess similar antimicrobial efficacy.
Anti-inflammatory Activity
The furan moiety in the compound has been linked to anti-inflammatory effects through the inhibition of phosphoinositide 3-kinases (PI3K), particularly PI3Kgamma, which plays a crucial role in inflammatory responses . Compounds designed with furan rings have been shown to selectively inhibit PI3Kgamma in cellular assays.
Research Findings:
In preclinical models, such as acute peritonitis in mice, compounds with similar structures reduced leukocyte recruitment significantly when administered orally . This indicates that our compound may also exhibit anti-inflammatory properties through similar mechanisms.
Antitumor Activity
The thiazolo-pyrimidine derivatives have been evaluated for their antitumor potential. Compounds with structural similarities to this compound have shown promising results in inhibiting tumor cell proliferation in vitro.
Case Study:
In vitro studies indicated that certain thiazole derivatives inhibited cancer cell lines by inducing apoptosis and disrupting cell cycle progression . These findings suggest that our compound could be further investigated for its antitumor capabilities.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a furan ring and a thiazolo-pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 316.4 g/mol. The presence of these functional groups contributes to its biological activities.
Anticancer Activity
Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of thiazolo-pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Inhibition of 5-LOX can lead to decreased production of inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
There is evidence that similar thiazolo-pyrimidine derivatives possess antimicrobial properties against a range of pathogens. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of thiazolo-pyrimidine derivatives similar to this compound against human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values in the low micromolar range, demonstrating the compound's potential as a lead for further development .
Case Study 2: Anti-inflammatory Mechanism
In silico studies on related compounds revealed their ability to bind effectively to the active site of 5-lipoxygenase, indicating potential anti-inflammatory mechanisms. These findings suggest that further exploration could lead to new therapeutic agents targeting inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
The compound shares structural motifs with pesticidal acetamides, though its heterocyclic core differentiates it functionally:
Key Differences :
- Heterocyclic Core: The thiazolo pyrimidinone in the target compound contrasts with flumetsulam’s triazolo pyrimidine and oxadixyl’s oxazolidinone.
- Substituent Effects: The furan-2-ylmethyl group in the target compound introduces aromaticity and steric bulk absent in flumetsulam’s fluorophenyl or oxadixyl’s dimethylphenoxy groups. This could alter solubility or metabolic degradation pathways .
Acetamide Derivatives with Heterocyclic Moieties
Synthetic routes and bioactivity of related furan-containing acetamides provide further insights:
- 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides (e.g., C₉H₉N₅O₂S) : These compounds, synthesized via Paal-Knorr condensation, demonstrate anti-exudative activity in rodent models. Replacing the triazole with a thiazolo pyrimidinone (as in the target compound) may enhance anti-inflammatory properties due to increased electron-deficient character.
- Furo[2,3-b]pyridine-3-carboxamides : These derivatives, prepared using coupling agents like HATU, highlight the role of fused furan-pyridine systems in kinase inhibition. The target compound’s thiazolo pyrimidinone core could similarly interact with ATP-binding pockets but with altered selectivity.
Hydrogen Bonding and Crystallographic Properties
The thiazolo pyrimidinone’s ketone and NH groups enable robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis . Comparatively:
- Triazolo pyrimidines (e.g., flumetsulam): Sulfonamide groups form R₂²(8) motifs, favoring dimeric crystal packing.
- SHELX refinement data for similar structures suggest dense, interlocked lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
